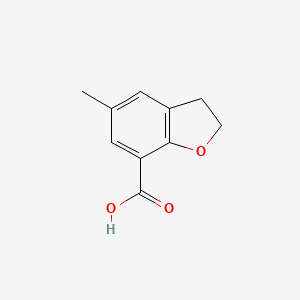










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4](Br)[C:3]=1[O:10][CH2:11][CH2:12]Br.[Li]CCCC.[C:19](=[O:21])=[O:20].CC(C)=O.C(=O)=O>C1COCC1.CCCCCC>[CH3:8][C:6]1[CH:5]=[C:4]([C:19]([OH:21])=[O:20])[C:3]2[O:10][CH2:11][CH2:12][C:2]=2[CH:7]=1 |f:2.3|
|


|
Name
|
2-(2,6-dibromo-4-methylphenyloxy)ethyl bromide
|
|
Quantity
|
5.82 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)C)Br)OCCBr
|
|
Name
|
|
|
Quantity
|
7.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
7.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Type
|
CUSTOM
|
|
Details
|
After an additional 1 hour stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
had come to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the precipitated white solid was collected on a filter
|
|
Type
|
ADDITION
|
|
Details
|
treated with 1N HCl
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled briefly in the freezer
|
|
Type
|
CUSTOM
|
|
Details
|
the solid collected on
|
|
Type
|
FILTRATION
|
|
Details
|
a filter
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC2=C(OCC2)C(=C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.52 g | |
| YIELD: PERCENTYIELD | 90.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |